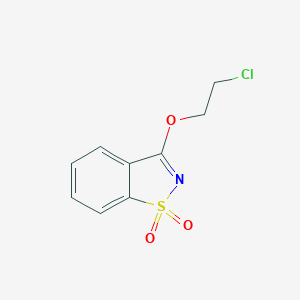![molecular formula C35H41NO2S B286589 N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further research and development.
作用机制
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is a selective inhibitor of the protein kinase BTK, which plays a critical role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting BTK activity, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide can modulate immune cell function and reduce inflammation, which is thought to underlie its therapeutic effects in various diseases.
Biochemical and Physiological Effects
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to have significant effects on various biochemical and physiological processes, including immune cell activation, proliferation, and survival. In preclinical studies, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to inhibit B-cell receptor signaling, reduce cytokine production, and induce apoptosis in cancer cells. These effects suggest that N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide may have broad therapeutic potential in the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Additionally, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to have good pharmacokinetic properties, making it suitable for oral administration and systemic delivery. However, one limitation of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several potential future directions for research on N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in disease pathogenesis. Additionally, further studies are needed to optimize the dosing and administration of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide in clinical settings. Finally, the potential use of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide in other diseases, such as viral infections and neurodegenerative disorders, should be explored.
合成方法
The synthesis of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-bromobiphenyl with 2-phenylethylamine to form 1-(biphenyl-4-yl)-2-phenylethylamine. This intermediate is then reacted with 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride to yield N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide. The synthesis of this compound has been optimized to maximize yield and purity, making it suitable for use in scientific research.
科学研究应用
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. These findings suggest that N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide may have significant clinical potential in the treatment of these conditions.
属性
分子式 |
C35H41NO2S |
|---|---|
分子量 |
539.8 g/mol |
IUPAC 名称 |
N-[2-phenyl-1-(4-phenylphenyl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C35H41NO2S/c1-24(2)31-22-32(25(3)4)35(33(23-31)26(5)6)39(37,38)36-34(21-27-13-9-7-10-14-27)30-19-17-29(18-20-30)28-15-11-8-12-16-28/h7-20,22-26,34,36H,21H2,1-6H3 |
InChI 键 |
UAZKRMVWIJGQCJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2,5-Dimethylanilino)-2-oxoethyl]isoquinolinium](/img/structure/B286506.png)
![3-[(E)-2-amino-2-morpholin-4-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B286507.png)
![3-[(E)-2-amino-2-piperidin-1-ylethenyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B286508.png)
![3-(methylsulfanyl)-5-{3-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B286509.png)
![4-(4-methoxyphenyl)-3-{4-[4-(4-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B286511.png)

![3-[1,1'-biphenyl]-4-yl-N-[(4-methoxyphenyl)(phenyl)methyl]-2-butenamide](/img/structure/B286518.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3,3-diphenylacrylamide](/img/structure/B286519.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286522.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286523.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286528.png)